[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate
Overview
Description
[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate is a complex organic compound that belongs to the class of chromen derivatives
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation, making it a promising candidate for therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with malonic acid in the presence of a base to form the chromen core. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The final step involves esterification with 2-methylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted chromen derivatives.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
- [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] butanoate
Uniqueness
Compared to similar compounds, [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate ester group. This group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the trifluoromethyl group increases its metabolic stability, making it more resistant to enzymatic degradation.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-11(2)20(26)28-12-8-9-14-16(10-12)29-19(21(22,23)24)17(18(14)25)13-6-4-5-7-15(13)27-3/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABHMCBCMRKMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.